molecular formula C11H12FNO B1337801 2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline CAS No. 66464-20-8

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline

Cat. No.: B1337801
CAS No.: 66464-20-8
M. Wt: 193.22 g/mol
InChI Key: OZOYGQPOXFKXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Probes in Chemistry

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline and its derivatives are used as pH-sensitive fluorescence probes. These compounds, when protonated, show significant red shifts in the absorption and emission maxima, making them suitable for detecting acid concentrations in the biologically relevant range (Ihmels et al., 2005).

Transition Metal Complexes

The σ-bonded Palladium(II) complexes of 2-aryl-4,4-dimethyl-2-oxazolines, including this compound, have been synthesized and characterized, indicating their potential in the field of organometallic chemistry (Izumi et al., 1981).

Catalysis

Half-sandwich cycloruthenated complexes derived from this compound show promising catalytic activity in nitroarene reduction. This suggests their utility in catalytic processes (Jia et al., 2016).

Mechanism of Action

The mechanism of action of related compounds can vary widely. For example, one related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been found to inhibit human Equilibrative Nucleoside Transporters .

Safety and Hazards

Safety data sheets provide information on the hazards of related compounds. For example, 2-Fluorophenyl isocyanate is considered hazardous and can cause skin and eye irritation, respiratory irritation, and is harmful if swallowed .

Properties

IUPAC Name

2-(2-fluorophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOYGQPOXFKXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447214
Record name 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66464-20-8
Record name 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline
Reactant of Route 6
Reactant of Route 6
2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.